2-(2-Butoxyethoxy)ethyl palmitate
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Overview
Description
2-(2-Butoxyethoxy)ethyl palmitate: is an organic compound with the molecular formula C24H48O4 . It is an ester formed from the reaction between palmitic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl palmitate typically involves the esterification reaction between palmitic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified by distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethoxy)ethyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield palmitic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Palmitic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: 2-(2-Butoxyethoxy)ethyl palmitate is used as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is widely used in the formulation of personal care products such as lotions, creams, and cosmetics. Its emollient properties help to improve the texture and moisturizing effects of these products .
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl palmitate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. This compound can also enhance the penetration of other active ingredients in topical formulations, improving their efficacy .
Comparison with Similar Compounds
Ethyl palmitate: Another ester of palmitic acid, used in similar applications but with different physical properties.
Butyl stearate: An ester of stearic acid, used as an emollient in personal care products.
Isopropyl palmitate: A widely used ester in cosmetics, known for its excellent spreading properties.
Uniqueness: 2-(2-Butoxyethoxy)ethyl palmitate stands out due to its unique combination of butoxyethoxy and palmitate groups, which provide a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emollient and solvent in various formulations .
Properties
CAS No. |
93894-14-5 |
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Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl hexadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-24(25)28-23-22-27-21-20-26-19-6-4-2/h3-23H2,1-2H3 |
InChI Key |
TXEMJSOGSIWQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
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